Azidoethyl-SS-propionic NHS ester
Description
Azidoethyl-SS-propionic NHS ester (CAS: 2243566-44-9) is a multifunctional chemical linker widely employed in antibody-drug conjugates (ADCs), PROTACs, and bioconjugation applications. Its molecular formula is C₉H₁₂N₄O₄S₂, with a molecular weight of 304.35 . The compound features three critical functional groups:
- Azide (-N₃): Enables copper-free or copper-catalyzed "click chemistry" with alkyne-bearing molecules.
- Disulfide bond (-S-S-): Provides reducible cleavage in intracellular environments (e.g., glutathione-rich conditions), enhancing targeted drug release .
- NHS ester (-NHS): Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, facilitating covalent conjugation .
Its applications span ADC synthesis, protein labeling, and biomaterial modification . Storage requires -20°C under inert gas to preserve reactivity and stability .
Properties
Molecular Formula |
C9H12N4O4S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate |
InChI |
InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |
InChI Key |
KEOGJOSSYXNLNK-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azidoethyl-SS-propionic NHS ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between Azidoethyl-SS-propionic NHS ester and analogous linkers:
Reactivity and Application-Specific Advantages
Reducible vs. Non-Reducible Linkers: this compound's disulfide bond allows selective cleavage in reducing environments (e.g., cancer cells), improving therapeutic specificity . In contrast, non-reducible linkers like BCN-PEG3-Biotin ensure stability in extracellular environments . Azidoacetic acid NHS ester lacks a disulfide bond, limiting its use in targeted drug release .
Conjugation Efficiency :
- The NHS ester group in this compound enables direct amine coupling without additional activation steps. Comparatively, Azidoethyl-SS-propionic acid requires conversion to an NHS ester for similar reactivity .
- Sulfo-NHS esters (e.g., 3-Azidopropionic Acid Sulfo-NHS Ester) enhance water solubility but may exhibit lower membrane permeability .
Click Chemistry Compatibility :
Stability and Handling
- Temperature Sensitivity : this compound degrades under light and repeated freeze-thaw cycles, necessitating storage at -20°C . Azidoethyl-SS-propionic acid shares similar storage requirements .
Research Findings and Industrial Relevance
- ADC Development : this compound's reducible linker design enhances tumor-specific payload release, as demonstrated in PROTAC and ADC preclinical studies .
- Bioconjugation : Its dual azide-NHS functionality supports modular conjugation strategies, enabling combinatorial drug delivery systems .
- Market Availability : Supplied by multiple vendors (e.g., MedChemExpress, Molecular Depot) in 1mg–5g scales, with pricing reflective of high purity (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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